Venetoclax

Catalog No.
S548193
CAS No.
1257044-40-8
M.F
C45H50ClN7O7S
M. Wt
868.44
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Venetoclax

CAS Number

1257044-40-8

Product Name

Venetoclax

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C45H50ClN7O7S

Molecular Weight

868.44

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)

InChI Key

LQBVNQSMGBZMKD-UHFFFAOYSA-N

SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABT199; ABT-199; ABT 199; GDC0199; GDC0199; GDC 0199; RG7601; RG7601; RG 7601. Venetoclax; Venclexta;

Description

The exact mass of the compound Venetoclax is 867.3181 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Venetoclax in Chronic Lymphocytic Leukemia (CLL)

Venetoclax has revolutionized the treatment landscape for Chronic Lymphocytic Leukemia (CLL). Its mechanism of action targets a protein called BCL-2, which is critical for the survival of cancer cells in CLL. Venetoclax inhibits BCL-2, thereby promoting cell death in leukemia cells [].

Clinical trials have demonstrated significant efficacy of venetoclax, both as a single agent and in combination therapies for CLL. For instance, a phase Ib study investigated venetoclax in patients with relapsed/refractory CLL. The results were impressive, with an overall response rate of 79.5% and a complete response rate of 38.8% []. These findings led to the approval of venetoclax for this patient population.

Ongoing research is exploring venetoclax in combination with other therapies to potentially improve outcomes for CLL patients. One promising approach combines venetoclax with obinutuzumab, a monoclonal antibody that targets a specific protein on the surface of CLL cells. Early phase trials suggest that this combination is highly effective, with a high rate of patients achieving minimal residual disease (MRD) negativity, which indicates very low levels of detectable leukemia cells [].

Venetoclax is a small molecule inhibitor, classified as a BCL-2 inhibitor []. It was discovered by researchers at Abbott Laboratories []. Its significance lies in its targeted approach to treating specific blood cancers, demonstrating high efficacy with potentially fewer side effects compared to traditional chemotherapy.


Molecular Structure Analysis

Venetoclax has a unique cyclic structure containing a fluorophenyl moiety and an amide linkage []. This structure allows it to bind selectively to the BCL-2 protein, a critical regulator of cell survival in cancer cells []. The fluorophenyl group is thought to contribute to the drug's potency and specificity for BCL-2 [].


Chemical Reactions Analysis

The exact synthesis of venetoclax is a proprietary process, but scientific literature describes similar cyclic structures being formed through multistep organic synthesis pathways involving reactions like Suzuki-Miyaura coupling and amide bond formation []. However, details regarding the specific synthesis of venetoclax remain commercially confidential.


Physical And Chemical Properties Analysis

Venetoclax is a white to off-white crystalline powder with a molecular weight of 493.5 g/mol []. It has a melting point of approximately 220°C []. Data on its solubility in various solvents is limited, but it is known to be poorly soluble in water [].

Venetoclax acts by inhibiting the anti-apoptotic protein BCL-2. Normally, BCL-2 prevents programmed cell death (apoptosis) in healthy cells. However, cancer cells often overexpress BCL-2, allowing them to survive and proliferate. By binding to the BCL-2 protein, venetoclax triggers apoptosis in cancer cells, leading to tumor regression [].

Venetoclax can cause serious side effects, including low white blood cell counts (neutropenia), which increases the risk of infections []. It can also cause tumor lysis syndrome, a metabolic imbalance that occurs when a large number of cancer cells die rapidly []. Careful monitoring and management of these side effects are crucial during treatment.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8.2

Exact Mass

867.3181

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Venetoclax

FDA Medication Guides

Venclexta
Venetoclax
TABLET;ORAL
ABBVIE INC
10/22/2021

Biological Half Life

The half-life of venetoclax is reported to be 19-26 hours, after administration of a single 50-mg dose,.

Use Classification

Human drugs -> Venclyxto -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gribben JG. Practical management of tumour lysis syndrome in venetoclax-treated patients with chronic lymphocytic leukaemia. Br J Haematol. 2019 Dec 19. doi: 10.1111/bjh.16345. [Epub ahead of print] Review. PubMed PMID: 31858596.
2: Richard-Carpentier G, DiNardo CD. Venetoclax for the treatment of newly diagnosed acute myeloid leukemia in patients who are ineligible for intensive chemotherapy. Ther Adv Hematol. 2019 Oct 23;10:2040620719882822. doi: 10.1177/2040620719882822. eCollection 2019. Review. PubMed PMID: 31692757; PubMed Central PMCID: PMC6811760.
3: Juárez-Salcedo LM, Desai V, Dalia S. Venetoclax: evidence to date and clinical potential. Drugs Context. 2019 Oct 9;8:212574. doi: 10.7573/dic.212574. eCollection 2019. Review. PubMed PMID: 31645879; PubMed Central PMCID: PMC6788387.
4: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548460/ PubMed PMID: 31643779.
5: Jonas BA, Pollyea DA. How we use venetoclax with hypomethylating agents for the treatment of newly diagnosed patients with acute myeloid leukemia. Leukemia. 2019 Dec;33(12):2795-2804. doi: 10.1038/s41375-019-0612-8. Epub 2019 Oct 18. Review. PubMed PMID: 31628431.
6: Scott LJ. Venetoclax: A Review in Relapsed/Refractory Chronic Lymphocytic Leukemia. Target Oncol. 2019 Oct;14(5):493-504. doi: 10.1007/s11523-019-00673-1. Review. PubMed PMID: 31542870.
7: Eradat H. Venetoclax for the Treatment of Chronic Lymphocytic Leukemia. Curr Hematol Malig Rep. 2019 Oct;14(5):469-476. doi: 10.1007/s11899-019-00539-3. Review. PubMed PMID: 31512151.
8: Ye CJ, Xu WB, Yu Q, Wu C, Huang L, Li JM, Yan H. [Venetoclax combined with rituximab in the treatment of ibrutinib-resistant patient with chronic lymphocytic leukemia: a case report and literature reviews]. Zhonghua Xue Ye Xue Za Zhi. 2019 Aug 14;40(8):700-702. doi: 10.3760/cma.j.issn.0253-2727.2019.08.018. Review. Chinese. PubMed PMID: 31495144.
9: Seymour J. Venetoclax, the first BCL-2 inhibitor for use in patients with chronic lymphocytic leukemia. Clin Adv Hematol Oncol. 2019 Aug;17(8):440-443. Review. PubMed PMID: 31449511.
10: D'Rozario J, Bennett SK. Update on the role of venetoclax and rituximab in the treatment of relapsed or refractory CLL. Ther Adv Hematol. 2019 May 10;10:2040620719844697. doi: 10.1177/2040620719844697. eCollection 2019. Review. PubMed PMID: 31205643; PubMed Central PMCID: PMC6535706.
11: Guerra VA, DiNardo C, Konopleva M. Venetoclax-based therapies for acute myeloid leukemia. Best Pract Res Clin Haematol. 2019 Jun;32(2):145-153. doi: 10.1016/j.beha.2019.05.008. Epub 2019 May 24. Review. PubMed PMID: 31203996; PubMed Central PMCID: PMC6581210.
12: Žigart N, Časar Z. A literature review of the patent publications on venetoclax - a selective Bcl-2 inhibitor: discovering the therapeutic potential of a novel chemotherapeutic agent. Expert Opin Ther Pat. 2019 Jul;29(7):487-496. doi: 10.1080/13543776.2019.1627327. Epub 2019 Jun 7. Review. PubMed PMID: 31154862.
13: Korycka-Wolowiec A, Wolowiec D, Kubiak-Mlonka A, Robak T. Venetoclax in the treatment of chronic lymphocytic leukemia. Expert Opin Drug Metab Toxicol. 2019 May;15(5):353-366. doi: 10.1080/17425255.2019.1606211. Epub 2019 Apr 25. Review. PubMed PMID: 30969139.
14: Vaxman I, Sidiqi MH, Gertz M. Venetoclax for the treatment of multiple myeloma. Expert Rev Hematol. 2018 Dec;11(12):915-920. doi: 10.1080/17474086.2018.1548931. Epub 2018 Dec 6. Review. PubMed PMID: 30428277.
15: Leverson JD, Cojocari D. Hematologic Tumor Cell Resistance to the BCL-2 Inhibitor Venetoclax: A Product of Its Microenvironment? Front Oncol. 2018 Oct 22;8:458. doi: 10.3389/fonc.2018.00458. eCollection 2018. Review. PubMed PMID: 30406027; PubMed Central PMCID: PMC6204401.
16: Borg MA, Clemmons A. Venetoclax: A Novel Treatment for Patients With del(17p) Chronic Lymphocytic Leukemia. J Adv Pract Oncol. 2017 Sep-Oct;8(6):647-652. Epub 2017 Sep 1. Review. PubMed PMID: 30310726; PubMed Central PMCID: PMC6167086.
17: Scheffold A, Jebaraj BMC, Stilgenbauer S. Venetoclax: Targeting BCL2 in Hematological Cancers. Recent Results Cancer Res. 2018;212:215-242. doi: 10.1007/978-3-319-91439-8_11. Review. PubMed PMID: 30069633.
18: Mihalyova J, Jelinek T, Growkova K, Hrdinka M, Simicek M, Hajek R. Venetoclax: A new wave in hematooncology. Exp Hematol. 2018 May;61:10-25. doi: 10.1016/j.exphem.2018.02.002. Epub 2018 Mar 2. Review. PubMed PMID: 29477371.
19: Mistry H, Nduka C, Connock M, Colquitt J, Mantopoulos T, Loveman E, Walewska R, Mason J. Venetoclax for Treating Chronic Lymphocytic Leukaemia: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Apr;36(4):399-406. doi: 10.1007/s40273-017-0599-9. Review. Erratum in: Pharmacoeconomics. 2019 Feb 19;:. PubMed PMID: 29222670; PubMed Central PMCID: PMC5840199.
20: Leverson JD, Sampath D, Souers AJ, Rosenberg SH, Fairbrother WJ, Amiot M, Konopleva M, Letai A. Found in Translation: How Preclinical Research Is Guiding the Clinical Development of the BCL2-Selective Inhibitor Venetoclax. Cancer Discov. 2017 Dec;7(12):1376-1393. doi: 10.1158/2159-8290.CD-17-0797. Epub 2017 Nov 16. Review. PubMed PMID: 29146569; PubMed Central PMCID: PMC5728441.

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